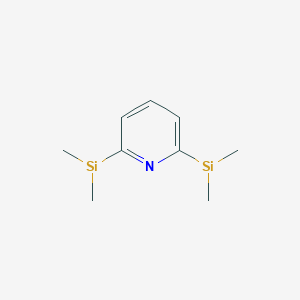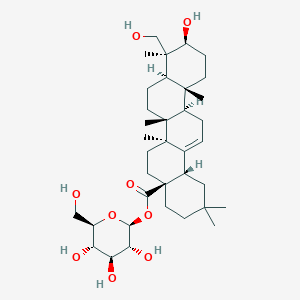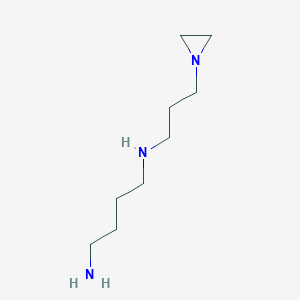
N-(3-(1-Aziridinyl)propyl)-1,4-butanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1-Aziridinyl)propyl)-1,4-butanediamine, also known as ethylenimine, is a chemical compound that has received significant attention in the field of scientific research. This compound is a reactive alkylating agent that has been used in various biological and chemical applications. In
Mecanismo De Acción
The mechanism of action of N-(3-(1-Aziridinyl)propyl)-1,4-butanediamine involves the alkylation of nucleic acids and proteins. This compound reacts with the nucleophilic groups present in DNA and proteins, leading to the formation of covalent bonds. This covalent binding can result in the inhibition of DNA replication and protein synthesis, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of N-(3-(1-Aziridinyl)propyl)-1,4-butanediamine depend on the concentration and duration of exposure. At low concentrations, this compound can induce DNA damage and cell cycle arrest. At higher concentrations, it can induce cell death. Additionally, N-(3-(1-Aziridinyl)propyl)-1,4-butanediamine has been shown to have mutagenic and carcinogenic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-(1-Aziridinyl)propyl)-1,4-butanediamine in lab experiments is its ability to selectively target nucleic acids and proteins. This compound can be used to study the effects of DNA and protein alkylation on cellular processes. However, one limitation of using this compound is its potential toxicity. Careful consideration must be given to the concentration and duration of exposure to avoid adverse effects.
Direcciones Futuras
For the use of this compound include the development of novel bioactive compounds and the exploration of its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(3-(1-Aziridinyl)propyl)-1,4-butanediamine involves the reaction of 1,4-butanediamine with ethylene oxide. The reaction is carried out in the presence of a catalyst such as potassium hydroxide or sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain N-(3-(1-Aziridinyl)propyl)-1,4-butanediamine.
Aplicaciones Científicas De Investigación
N-(3-(1-Aziridinyl)propyl)-1,4-butanediamine has been used in various scientific research applications. It has been used as a cross-linking agent in the synthesis of polymers and as a reagent in the modification of proteins. Additionally, it has been used in the synthesis of various bioactive compounds such as antitumor agents and antiviral agents.
Propiedades
Número CAS |
154264-46-7 |
|---|---|
Nombre del producto |
N-(3-(1-Aziridinyl)propyl)-1,4-butanediamine |
Fórmula molecular |
C9H21N3 |
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
N'-[3-(aziridin-1-yl)propyl]butane-1,4-diamine |
InChI |
InChI=1S/C9H21N3/c10-4-1-2-5-11-6-3-7-12-8-9-12/h11H,1-10H2 |
Clave InChI |
CNOIPHKAPXDRCC-UHFFFAOYSA-N |
SMILES |
C1CN1CCCNCCCCN |
SMILES canónico |
C1CN1CCCNCCCCN |
Sinónimos |
N(1)-aziridinylspermidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




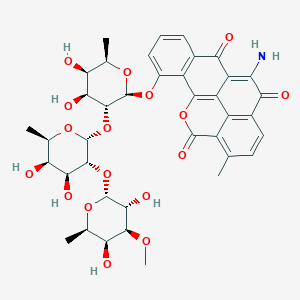
![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)

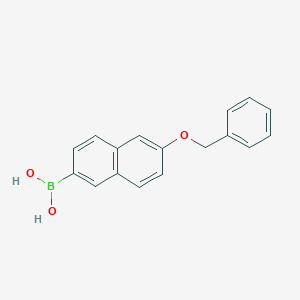
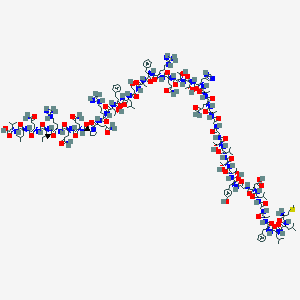
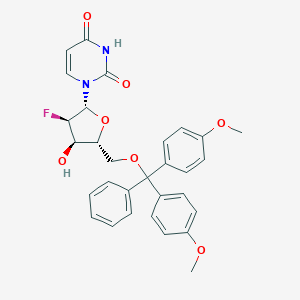
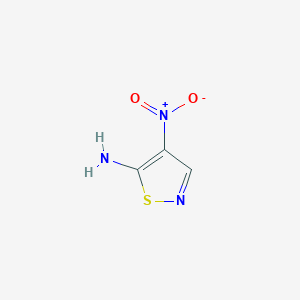
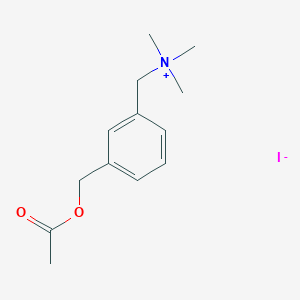
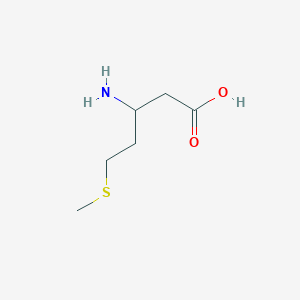
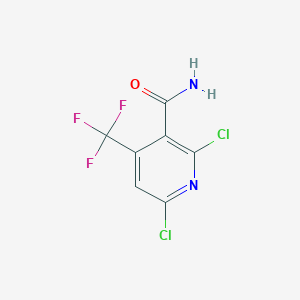
![N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B115924.png)
